tert-Butyl 4-((4-bromofuran-2-yl)methyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-((4-bromofuran-2-yl)methyl)piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl carbamate group and a bromofuran moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-bromofuran-2-yl)methyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting a suitable diamine with a dihaloalkane under basic conditions.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the bromofuran moiety: The final step involves the alkylation of the piperazine nitrogen with a bromofuran derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous medium.
Major Products Formed:
- Substituted furans
- Furanones
- Tetrahydrofuran derivatives
- Piperazine derivatives
Scientific Research Applications
Chemistry: : This compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals
Biology and Medicine: : In medicinal chemistry, tert-Butyl 4-((4-bromofuran-2-yl)methyl)piperazine-1-carboxylate is investigated for its potential as a pharmacophore in the development of new drugs. It may exhibit activity against certain biological targets, making it a candidate for drug discovery and development.
Industry: : The compound is used in the production of advanced materials and specialty chemicals. Its reactivity and functional group compatibility make it suitable for various industrial applications, including the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-bromofuran-2-yl)methyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromofuran moiety can participate in π-π interactions or hydrogen bonding, while the piperazine ring can enhance binding affinity through its basic nitrogen atoms. The tert-butyl carbamate group provides steric bulk, influencing the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-((4-bromofuran-2-yl)methyl)piperazine-1-carboxylate is unique due to the presence of the bromofuran moiety, which imparts distinct electronic and steric properties. This differentiates it from other piperazine derivatives and allows for specific interactions with biological targets. The combination of the tert-butyl carbamate group and the bromofuran moiety makes it a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
tert-butyl 4-[(4-bromofuran-2-yl)methyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3/c1-14(2,3)20-13(18)17-6-4-16(5-7-17)9-12-8-11(15)10-19-12/h8,10H,4-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIZKJKAUXKZKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CO2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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